molecular formula C7H10ClN3 B13693760 5-Methylpyridine-3-carboximidamide Hydrochloride

5-Methylpyridine-3-carboximidamide Hydrochloride

Cat. No.: B13693760
M. Wt: 171.63 g/mol
InChI Key: ACKDJRNYHMVKOK-UHFFFAOYSA-N
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Description

5-Methylpyridine-3-carboximidamide Hydrochloride is a chemical compound with the molecular formula C7H10ClN3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyridine-3-carboximidamide Hydrochloride typically involves the reaction of 5-methylpyridine with cyanamide under acidic conditions to form the carboximidamide group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridine-3-carboximidamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the carboximidamide group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under basic conditions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Methylpyridine-3-carboximidamide Hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methylpyridine-3-carboximidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. This makes it a valuable tool in the study of enzyme kinetics and inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-methylpyridine-3-carboximidamide Hydrochloride
  • 4-Methylpyridine-3-carboximidamide Hydrochloride
  • 3-Methylpyridine

Uniqueness

5-Methylpyridine-3-carboximidamide Hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

5-methylpyridine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C7H9N3.ClH/c1-5-2-6(7(8)9)4-10-3-5;/h2-4H,1H3,(H3,8,9);1H

InChI Key

ACKDJRNYHMVKOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(=N)N.Cl

Origin of Product

United States

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